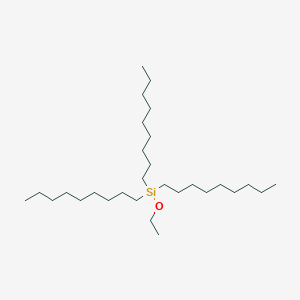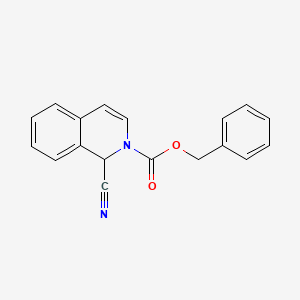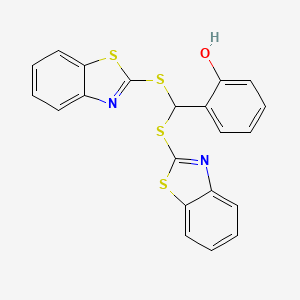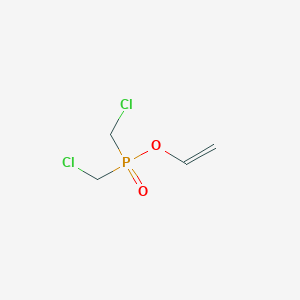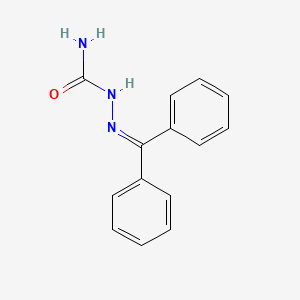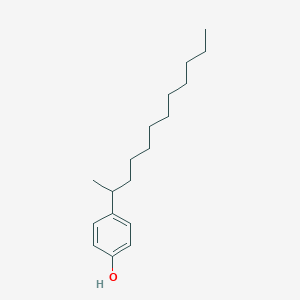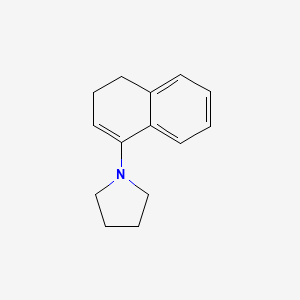
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sec-butylamino group and a thymyloxy group attached to a propanol backbone, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves several steps, typically starting with the preparation of the sec-butylamino and thymyloxy intermediates. The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sec-butylamino or thymyloxy groups are replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group may facilitate binding to these targets, while the thymyloxy group could influence the compound’s overall activity and stability. The pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
sec-Butylamine: A primary amine with similar structural features but lacking the thymyloxy group.
Thymol derivatives: Compounds containing the thymyloxy group but with different amine functionalities. The uniqueness of this compound lies in its specific combination of these groups, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
CAS No. |
20041-33-2 |
|---|---|
Molecular Formula |
C17H30ClNO2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-14(5)18-10-15(19)11-20-17-9-13(4)7-8-16(17)12(2)3;/h7-9,12,14-15,18-19H,6,10-11H2,1-5H3;1H |
InChI Key |
ITGGKXFAEJNMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(COC1=C(C=CC(=C1)C)C(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


